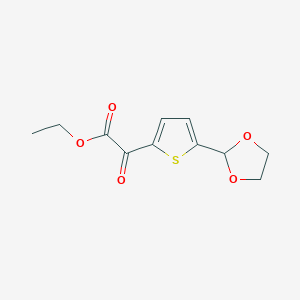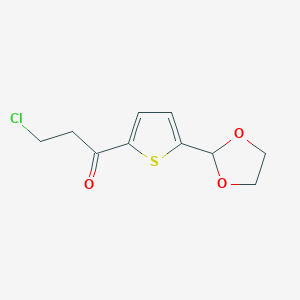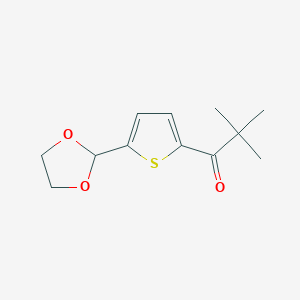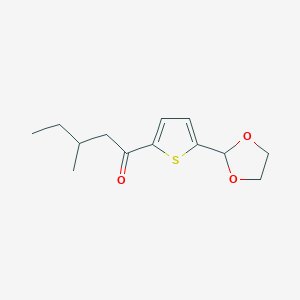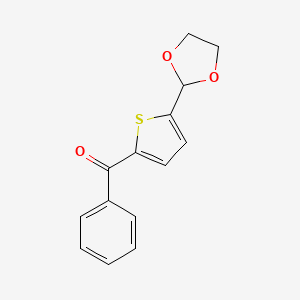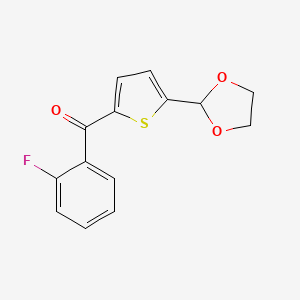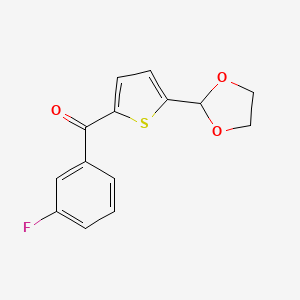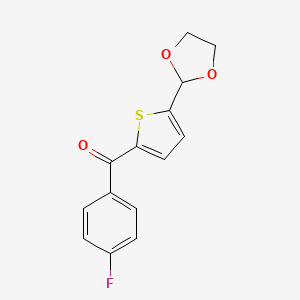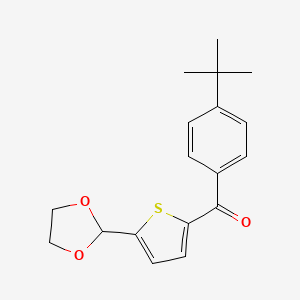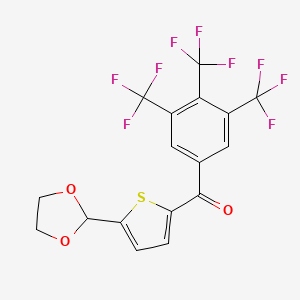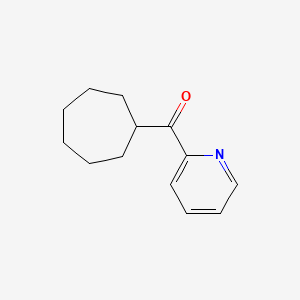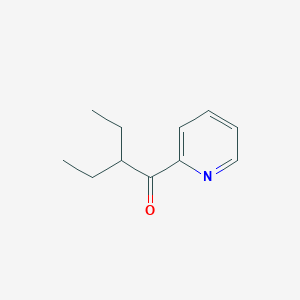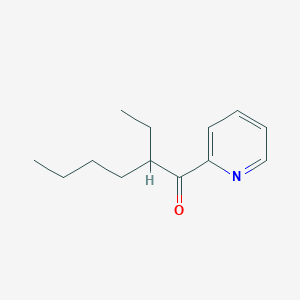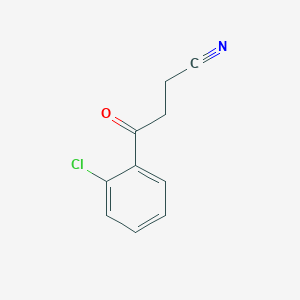
4-(2-Chlorophenyl)-4-oxobutyronitrile
Übersicht
Beschreibung
4-(2-Chlorophenyl)-4-oxobutyronitrile, also known as 4-chlorobutynitrile, is a nitrile derivative that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular formula of C7H5ClN2O and a molecular weight of 162.59 g/mol. This compound is of interest due to its potential as a synthetic intermediate in the synthesis of a variety of compounds and its ability to act as a ligand for transition metal complexes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : 4-(2-Chlorophenyl)-4-oxobutyronitrile is involved in the synthesis of various heterocyclic compounds. For instance, it is used in reactions leading to the formation of compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles. These processes involve acylation and intramolecular alkylation, showcasing its versatility in organic synthesis (Volovenko, Volovnenko, & Tverdokhlebov, 2001).
Formation of Arylideneamino Compounds : It is also used in the reaction with substituted benzaldehyde hydrazones to produce 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles. This reaction's course depends on the basicity of the heterocyclic fragment in the starting nitrile, indicating its sensitivity to chemical environments (Volovenko, Tverdokhlebov, & Volovnenko, 2001).
Pharmaceutical and Biological Applications
Antibacterial Activity : The compound has been studied for its role in the synthesis of novel heterocyclic compounds with antibacterial properties. These synthesized compounds have shown effectiveness against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli (Mehta, 2016).
Oxidative Degradation of Pollutants : In environmental chemistry, derivatives of 4-(2-Chlorophenyl)-4-oxobutyronitrile, such as 4-chlorophenol, have been used in oxidative degradation processes for treating organic pollutants in water. This process involves activation of hydrogen peroxide for effective degradation (Bokare & Choi, 2010).
Analytical and Material Science
- Electrochemical Sensing : The compound's derivatives are used in developing electrochemical sensors. For instance, sensors based on graphene oxide and NiO nanoparticle composites havebeen developed for selective sensing of 4-chlorophenol, a derivative of 4-(2-Chlorophenyl)-4-oxobutyronitrile. These sensors demonstrate high sensitivity and the ability to differentiate between various substances in analytical applications (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
- Spectroscopic Studies : Spectroscopic analysis of crystals containing derivatives of 4-(2-Chlorophenyl)-4-oxobutyronitrile has provided insights into crystal field effects and temperature-dependent properties. These studies are essential for understanding the molecular structure and behavior of such compounds (Bugueno-Hoffmann & Meinnel, 1983).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNMHMYNNNTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642239 | |
| Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-4-oxobutyronitrile | |
CAS RN |
135595-17-4 | |
| Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



